Methyl 3-(4-bromo-thiophen-2-yl)-acrylate
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Overview
Description
Methyl 3-(4-bromo-thiophen-2-yl)-acrylate is an organic compound with the molecular formula C8H7BrO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom at the 4-position of the thiophene ring
Scientific Research Applications
Methyl 3-(4-bromo-thiophen-2-yl)-acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and electronic materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(4-bromo-thiophen-2-yl)-acrylate can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of methyl 3-(4-bromothiophen-2-yl)acrylate may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for higher yields and cost-effectiveness by using efficient catalysts and reaction conditions. Continuous flow reactors may also be employed to enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-bromo-thiophen-2-yl)-acrylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The double bond in the acrylate moiety can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, with a base such as sodium hydride, in solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Products with the bromine atom replaced by the nucleophile.
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated alkane derivatives.
Mechanism of Action
The mechanism of action of methyl 3-(4-bromothiophen-2-yl)acrylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the thiophene ring can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Methyl 3-(4-bromo-thiophen-2-yl)-acrylate can be compared with other similar compounds, such as:
Methyl 3-(4-chlorothiophen-2-yl)acrylate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
Methyl 3-(4-fluorothiophen-2-yl)acrylate:
Methyl 3-(4-iodothiophen-2-yl)acrylate: Features an iodine atom, which can influence its reactivity in substitution reactions.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the thiophene-based acrylates.
Properties
IUPAC Name |
methyl (E)-3-(4-bromothiophen-2-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2S/c1-11-8(10)3-2-7-4-6(9)5-12-7/h2-5H,1H3/b3-2+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKVLLQCBXEGTN-NSCUHMNNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=CS1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=CS1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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